Acetoformic anhydride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic synthesis

Anhydrides are a class of organic compounds that react readily with water or other nucleophiles. This makes them useful reagents in organic synthesis for a variety of reactions, such as acylation (introducing an acyl group) or condensation reactions. Source: Chemistry LibreTexts - "Acyl Halides, Anhydrides, and Esters":

Dehydrating agent

Anhydrides can also act as dehydrating agents, removing water molecules from other compounds. This property could be useful in specific laboratory procedures where removing water is necessary.

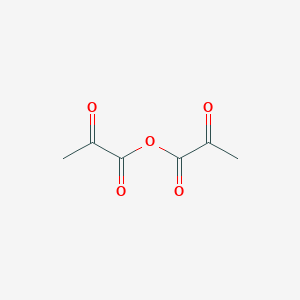

Acetic formic anhydride is a chemical compound formed from the combination of acetic acid and formic acid. It serves as a versatile intermediate in organic synthesis, particularly in the formylation of various substrates, including amines, amino acids, and alcohols. This compound is characterized by its unique structure, which allows it to participate in various

Acetic formic anhydride is primarily used in formylation reactions, where it introduces a formyl group (-CHO) into organic molecules. The reactivity of this anhydride is attributed to the electrophilic nature of the carbonyl carbon, making it suitable for nucleophilic attacks by amines and alcohols.

Key reactions include:

- Formylation of Amines: Acetic formic anhydride reacts with amines to yield N-formylated products. This reaction can occur selectively under certain conditions, favoring the formation of the desired product over potential side reactions involving acetylation .

- Synthesis of Aldehydes: The compound can also be utilized in the synthesis of aldehydes from Grignard reagents, showcasing its utility in complex organic synthesis pathways .

Acetic formic anhydride can be synthesized through several methods:

- In Situ Generation: A common method involves mixing formic acid with acetic anhydride. This reaction can be performed under controlled conditions to generate acetic formic anhydride directly in the reaction mixture .

- Using Acetyl Chloride and Sodium Formate: Another synthetic route involves reacting acetyl chloride with sodium formate in a suitable solvent, often yielding acetic formic anhydride rapidly .

- Triethylamine Method: A more specialized method includes stirring a mixture of formic acid, acetyl chloride, and triethylamine at low temperatures (around -70 °C), which facilitates the formation of acetic formic anhydride efficiently .

Acetic formic anhydride finds applications across various fields:

- Organic Synthesis: It is primarily used as a reagent for the selective formylation of amines and alcohols.

- Pharmaceuticals: The compound serves as a precursor for synthesizing bioactive molecules and pharmaceuticals.

- Research: In laboratory settings, it is utilized for studying reaction mechanisms involving electrophilic acylation processes.

Interaction studies involving acetic formic anhydride typically focus on its reactivity with nucleophiles like amines and alcohols. Research indicates that under specific conditions, the selectivity towards forming N-formylated products is influenced by sterics and electronics surrounding the reactive sites . These studies contribute valuable insights into optimizing reaction conditions for desired outcomes in synthetic chemistry.

Acetic formic anhydride shares similarities with several other compounds that also serve as acylating agents or intermediates in organic synthesis:

| Compound | Structure Type | Key Reactions | Unique Characteristics |

|---|---|---|---|

| Acetic Anhydride | Anhydride | Acetylation of alcohols | More reactive than acetic formic anhydride |

| Formic Anhydride | Anhydride | Formylation reactions | Simpler structure; less sterically hindered |

| Benzoyl Chloride | Acid Chloride | Acylation reactions | More versatile but less selective than acetic formic anhydride |

| Propionic Anhydride | Anhydride | Acetylation and propionylation | Similar reactivity but larger sterics |

| Succinic Anhydride | Anhydride | Acylation reactions | Dicarboxylic nature allows for unique reactivity |

Uniqueness

Acetic formic anhydride's uniqueness lies in its dual functionality as both a source of acetic and formyl groups, allowing it to selectively introduce these groups into substrates while minimizing side reactions. This makes it particularly valuable for synthetic chemists seeking precision in their formulations.